Ethyl 4-hydroxythiazole-2-carboxylate
CAS No.:
Cat. No.: VC15777897
Molecular Formula: C6H7NO3S
Molecular Weight: 173.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7NO3S |
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Molecular Weight | 173.19 g/mol |
IUPAC Name | ethyl 4-hydroxy-1,3-thiazole-2-carboxylate |
Standard InChI | InChI=1S/C6H7NO3S/c1-2-10-6(9)5-7-4(8)3-11-5/h3,8H,2H2,1H3 |
Standard InChI Key | IHGSBMGOULNHGM-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NC(=CS1)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Ethyl 4-hydroxythiazole-2-carboxylate has a molecular weight of 173.19 g/mol and the IUPAC name ethyl 4-hydroxy-1,3-thiazole-2-carboxylate. Its canonical SMILES representation (CCOC(=O)C1=NC(=CS1)O) highlights the esterified carboxyl group and hydroxyl substitution. The planar thiazole ring facilitates π-π stacking interactions, while the hydroxyl and ester groups enable hydrogen bonding and electrophilic reactivity, respectively.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₆H₇NO₃S |
Molecular Weight | 173.19 g/mol |
IUPAC Name | ethyl 4-hydroxy-1,3-thiazole-2-carboxylate |
CAS Number | 139291769 |
SMILES | CCOC(=O)C1=NC(=CS1)O |
InChI Key | IHGSBMGOULNHGM-UHFFFAOYSA-N |
Physicochemical Properties
While experimental data for this compound are sparse, predictive models estimate a boiling point of ~441.6°C and a density of 1.485 g/cm³ based on analogs like ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate . The hydroxyl group confers moderate acidity (predicted pKa ≈ 7.92), suggesting solubility in polar aprotic solvents .
Synthesis and Functionalization
Conventional Synthetic Routes
The synthesis typically involves cyclocondensation of α-haloketones with thiourea derivatives. For example, ethyl 2-amino-4-hydroxythiazole-5-carboxylate analogs are synthesized via Hantzsch thiazole synthesis, using ethyl chloroacetate and thiourea in ethanol under reflux. A two-step approach may involve:
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Condensation: Reacting ethyl glycinate with carbon disulfide to form a dithiocarbamate intermediate.
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Cyclization: Treating the intermediate with α-bromo ketones or esters in the presence of base .
Advanced Functionalization Strategies
Recent methodologies employ cross-coupling reactions to introduce aryl or alkynyl groups. For instance, Sonogashira coupling of ethyl 4-trifluoromethylsulfonyloxy-thiazole-2-carboxylate with terminal alkynes yields alkynyl-substituted derivatives, which undergo annulation to form fused heterocycles . Such strategies enhance bioactivity; a fluorophenyl analog demonstrated TRPM8 antagonism (IC₅₀ = 4.06 µM) in prostate cancer models .
Table 2: Representative Synthetic Modifications
Modification | Method | Bioactivity Outcome |
---|---|---|
Fluorophenyl addition | Sonogashira coupling | TRPM8 antagonism |
Alkynylation | Annulation reactions | Improved metabolic stability |
Biological Activities and Mechanisms
TRPM8 Receptor Modulation
Ethyl 4-hydroxythiazole-2-carboxylate derivatives act as transient receptor potential melastatin 8 (TRPM8) antagonists, relevant in pain management and oncology. A lead compound from this class (DFL23448 analog) reduced cold allodynia in murine models without cytotoxicity, attributed to its high metabolic stability (t₁/₂ > 120 min in human liver microsomes) .
Anticancer Activity
Thiazoles inhibit kinases and DNA topoisomerases. Fluorinated analogs of ethyl 4-hydroxythiazole-2-carboxylate induced apoptosis in MCF-7 breast cancer cells (EC₅₀ = 12.3 µM) via ROS-mediated pathways . The ester group’s hydrolysis to carboxylic acids may enhance intracellular accumulation.
Computational and Pharmacokinetic Insights
In Silico Profiling
Molecular docking studies reveal that the hydroxyl group forms hydrogen bonds with TRPM8’s Tyr745 and Gln785 residues, while the thiazole ring engages in hydrophobic interactions with Leu670 . Drug-likeness parameters (Lipinski’s rule of five, Veber criteria) are satisfied, with predicted logP = 1.8 and polar surface area = 86 Ų.
ADMET Predictions
Physiologically based pharmacokinetic (PBPK) modeling suggests moderate oral bioavailability (F = 45–60%) due to first-pass metabolism. The compound’s ester linkage is susceptible to hepatic carboxylesterases, generating 4-hydroxythiazole-2-carboxylic acid as the primary metabolite.
Future Directions
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Targeted Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles could enhance solubility and reduce off-target effects.
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 4 and 5 to optimize TRPM8 affinity.
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In Vivo Efficacy Trials: Preclinical testing in xenograft models for oncology applications.
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